Ethyl 6-bromo-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydrochromene-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydrochromene-3-carboxylate is a useful research compound. Its molecular formula is C22H21BrO5 and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(1-benzoylpropyl)-6-bromo-2-oxo-3-chromanecarboxylate is 444.05724 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
Synthesis of Complex Molecules : Research demonstrates the synthesis of complex molecules through the manipulation of simpler carboxylate compounds. For instance, ethyl 1-oxo-indane-2-carboxylate was used in a bismuth-mediated ring-expansion reaction, highlighting methodologies that could potentially apply to the synthesis of ethyl 4-(1-benzoylpropyl)-6-bromo-2-oxo-3-chromanecarboxylate derivatives for various applications in medicinal chemistry and materials science (Behler et al., 2011).
Polymer Science : The design and synthesis of functional cyclic esters, including those with protective groups, are crucial for developing hydrophilic aliphatic polyesters. This research area highlights the potential for using structurally complex esters in polymerization processes to create new materials with specific properties (Trollsås et al., 2000).
Mechanistic Studies : Investigations into the reaction mechanisms, such as the thermal reaction of coenzyme NADH model compounds with ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, shed light on the complex pathways that similar compounds might undergo. These studies are essential for understanding how such molecules behave under different conditions, potentially guiding the synthesis of novel compounds with desired properties (Fang et al., 2006).
Molecular Structure and Characterization
- Structural Analysis : The molecular structure of related compounds, such as 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, has been characterized by various spectroscopic techniques. These studies provide insights into the structural features that influence the physical and chemical properties of these molecules, which is critical for their application in drug design, material science, and other fields (Inkaya et al., 2012).
Properties
IUPAC Name |
ethyl 6-bromo-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydrochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO5/c1-3-15(20(24)13-8-6-5-7-9-13)18-16-12-14(23)10-11-17(16)28-22(26)19(18)21(25)27-4-2/h5-12,15,18-19H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMNVRRDPCBGRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OCC)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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